molecular formula C17H21NO2 B3164424 N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine CAS No. 892595-70-9

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Katalognummer: B3164424
CAS-Nummer: 892595-70-9
Molekulargewicht: 271.35 g/mol
InChI-Schlüssel: MLXUYDQOYOTPRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is a chemical compound supplied for laboratory research use. The product is provided with a documented purity level and is accompanied by a detailed DataSheet. Researchers are provided with the molecular structure information, including the SMILES notation CCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC , to support analysis and experimental planning . As a small molecule, this methanamine derivative is of interest in various chemical and pharmaceutical research fields, particularly as a building block or intermediate in synthetic chemistry and drug discovery processes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and handle the material in accordance with all applicable laboratory safety regulations.

Eigenschaften

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-20-17-6-4-5-15(11-17)13-18-12-14-7-9-16(19-2)10-8-14/h4-11,18H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXUYDQOYOTPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is a novel, unsymmetrical secondary dibenzylamine. This document provides a comprehensive technical overview of this compound, designed for researchers in medicinal chemistry and drug discovery. Due to its unique substitution pattern, it presents an interesting scaffold for investigating structure-activity relationships in various biological targets. This guide outlines a robust synthetic pathway via reductive amination, details predicted physicochemical properties, and provides an in-depth analysis of expected spectroscopic data (NMR, FT-IR, and Mass Spectrometry) for its unambiguous characterization. Furthermore, potential applications are discussed based on the known bioactivities of related substituted benzylamine and dibenzylamine structures.

Introduction

Substituted benzylamines and dibenzylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1][2] Their structural motifs are found in compounds with applications as anticonvulsants, antifibrillating agents, and inhibitors of catecholamine uptake.[3][4][5] The specific compound, N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, combines two distinct electronically modified benzyl groups: an ethoxy group at the meta-position and a methoxy group at the para-position. This unique arrangement of electron-donating groups is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile. This guide serves as a foundational document for the synthesis, purification, and characterization of this novel molecule, providing a roadmap for its potential development as a lead compound in drug discovery programs.

Chemical Structure and Properties

The chemical structure of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine consists of a central secondary amine linking a 3-ethoxybenzyl group and a 4-methoxybenzyl group.

IUPAC Name: N-[(3-ethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine. These values are estimated using computational models and are valuable for predicting its behavior in biological systems and for developing analytical methods.[6][7][][9]

PropertyPredicted ValueReference
Molecular FormulaC₁₇H₂₁NO₂-
Molecular Weight271.35 g/mol -
XLogP33.8-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors3-
Rotatable Bond Count7-
Topological Polar Surface Area30.5 Ų-
pKa (most basic)~9.5[]
Boiling Point~380-420 °C (estimated)[7]
SolubilityPoorly soluble in water, soluble in organic solvents like ethanol, methanol, DMSO.[]

Synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

The most efficient and selective method for synthesizing unsymmetrical secondary amines like the target molecule is reductive amination.[10][11][12] This one-pot reaction involves the formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the secondary amine. This method avoids the common issue of over-alkylation seen in direct alkylation of primary amines.[13]

Proposed Synthetic Protocol: Reductive Amination

This protocol outlines the synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine from 3-ethoxybenzaldehyde and (4-methoxyphenyl)methanamine.

Reaction Scheme:

3-Ethoxybenzaldehyde + (4-Methoxyphenyl)methanamine --(NaBH(OAc)₃)--> N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Materials:

  • 3-Ethoxybenzaldehyde (1.0 equiv)

  • (4-Methoxyphenyl)methanamine (1.0-1.2 equiv)[14][15]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, dissolve 3-ethoxybenzaldehyde (1.0 equiv) and (4-methoxyphenyl)methanamine (1.1 equiv) in anhydrous DCM.

  • Stir the solution at room temperature for 20-30 minutes to facilitate pre-formation of the imine intermediate. A catalytic amount of acetic acid can be added to accelerate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The reaction is mildly exothermic.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Protocol cluster_workup Workup & Purification start Dissolve 3-Ethoxybenzaldehyde & (4-methoxyphenyl)methanamine in DCM imine Stir for 30 min (Imine Formation) start->imine reduction Add NaBH(OAc)₃ portion-wise imine->reduction react Stir for 12-24h at RT reduction->react quench Quench with sat. NaHCO₃ react->quench extract Extract with DCM (3x) quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography concentrate->purify final Pure N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine purify->final

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Unambiguous characterization of the synthesized N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is crucial. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation. Predicted chemical shifts are based on analogous structures and established principles.[16][17]

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.30 (m, 2H): Aromatic protons on the 4-methoxyphenyl ring (ortho to CH₂).

  • δ 6.80-6.90 (m, 4H): Aromatic protons on the 4-methoxyphenyl ring (ortho to OCH₃) and two protons on the 3-ethoxyphenyl ring.

  • δ 6.70-6.80 (m, 2H): Remaining aromatic protons on the 3-ethoxyphenyl ring.

  • δ 4.05 (q, J=7.0 Hz, 2H): -OCH₂CH₃ of the ethoxy group.

  • δ 3.80 (s, 3H): -OCH₃ of the methoxy group.

  • δ 3.75 (s, 2H): Benzylic CH₂ attached to the 3-ethoxyphenyl ring.

  • δ 3.70 (s, 2H): Benzylic CH₂ attached to the 4-methoxyphenyl ring.

  • δ 1.42 (t, J=7.0 Hz, 3H): -OCH₂CH₃ of the ethoxy group.

  • δ ~1.80 (br s, 1H): N-H proton (exchangeable with D₂O).

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • δ ~159.0: Quaternary carbon of the 4-methoxyphenyl ring attached to OCH₃.

  • δ ~158.5: Quaternary carbon of the 3-ethoxyphenyl ring attached to OCH₂CH₃.

  • δ ~141.0: Quaternary carbon of the 3-ethoxyphenyl ring attached to CH₂.

  • δ ~132.0: Quaternary carbon of the 4-methoxyphenyl ring attached to CH₂.

  • δ ~129.5: Aromatic CH carbons of the 4-methoxyphenyl ring (ortho to CH₂).

  • δ ~129.0: Aromatic CH carbon of the 3-ethoxyphenyl ring.

  • δ ~120.0: Aromatic CH carbon of the 3-ethoxyphenyl ring.

  • δ ~114.0: Aromatic CH carbons of the 4-methoxyphenyl ring (ortho to OCH₃).

  • δ ~113.5: Aromatic CH carbon of the 3-ethoxyphenyl ring.

  • δ ~113.0: Aromatic CH carbon of the 3-ethoxyphenyl ring.

  • δ ~63.5: -OCH₂CH₃ of the ethoxy group.

  • δ ~55.3: -OCH₃ of the methoxy group.[18]

  • δ ~53.0: Benzylic CH₂ carbons.

  • δ ~15.0: -OCH₂CH₃ of the ethoxy group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic peaks for the functional groups present in the molecule.[19][20][21]

Expected Characteristic Peaks:

  • 3350-3310 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[20][21]

  • 3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

  • 2980-2850 cm⁻¹ (medium): Aliphatic C-H stretch (from CH₂, CH₃ groups).

  • 1610, 1585, 1510, 1460 cm⁻¹ (strong): Aromatic C=C stretching vibrations.

  • 1245 cm⁻¹ (strong): Aryl-O-C asymmetric stretch (ether).

  • 1040 cm⁻¹ (strong): Aryl-O-C symmetric stretch (ether).

  • 830 cm⁻¹ (strong): C-H out-of-plane bending for the 1,4-disubstituted (para) ring.

  • 780, 690 cm⁻¹ (strong): C-H out-of-plane bending for the 1,3-disubstituted (meta) ring.

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. The fragmentation pattern will be characteristic of benzylamines.[22][23][24][25]

Expected Fragmentation Pattern (ESI-MS/MS of [M+H]⁺):

  • [M+H]⁺: m/z 272.16

  • Loss of a benzyl group: The C-N bonds are susceptible to cleavage.

    • Cleavage to lose the 4-methoxybenzyl radical would yield an ion at m/z 150.09 ([C₉H₁₂NO]⁺).

    • Cleavage to lose the 3-ethoxybenzyl radical would yield an ion at m/z 136.09 ([C₉H₁₂NO]⁺).

  • Formation of Tropylium Ions: The benzyl cations formed can rearrange to the stable tropylium ion.

    • A peak at m/z 121.07 corresponding to the 4-methoxybenzyl cation ([C₈H₉O]⁺).

    • A peak at m/z 135.08 corresponding to the 3-ethoxybenzyl cation ([C₉H₁₁O]⁺).

Analytical Workflow Diagram

G cluster_analysis Analytical Characterization sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) sample->nmr ftir FT-IR Spectroscopy sample->ftir ms Mass Spectrometry (LC-MS, HRMS) sample->ms elucidation Structural Elucidation nmr->elucidation ftir->elucidation ms->elucidation

Caption: Workflow for the analytical characterization of the target compound.

Potential Applications and Future Directions

While the specific biological activity of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is yet to be determined, the dibenzylamine scaffold is a well-established pharmacophore.[26][27][28] Derivatives have shown a wide range of activities, suggesting several avenues for investigation:

  • Anticancer Activity: Many substituted benzylamine derivatives have been investigated as inhibitors of various enzymes implicated in cancer, such as 17β-Hydroxysteroid Dehydrogenase.[27]

  • Antimicrobial and Antifungal Agents: The lipophilic nature of the dibenzylamine core makes it a suitable backbone for developing agents that can penetrate microbial cell membranes.

  • Neurological Applications: Benzylamine derivatives have been studied for their effects on the central nervous system, including anticonvulsant properties and modulation of neurotransmitter reuptake.[5][28] The structural similarity to known monoamine oxidase (MAO) substrates also suggests potential for interaction with this enzyme family.[2]

Future research should focus on the synthesis and in-vitro screening of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine against a panel of relevant biological targets. Structure-activity relationship (SAR) studies can be conducted by modifying the substitution patterns on the aromatic rings to optimize potency and selectivity.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine. By leveraging the reliable and high-yielding reductive amination protocol, researchers can efficiently access this molecule for further study. The detailed predictions of its physicochemical and spectroscopic properties will aid in its purification and unambiguous identification. The diverse pharmacological activities associated with the dibenzylamine scaffold underscore the potential of this compound as a valuable building block for the development of new therapeutic agents.

References

Click to expand
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. ACS Publications. [Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. [Link]

  • Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

  • Prediction of chemical reactivity parameters and physical properties of organic compounds from molecular structure using SPARC. EPA Archive. [Link]

  • Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. arXiv. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. [Link]

  • Preparation of secondary amines.
  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Deaminative Coupling of Primary Amines. e-Publications@Marquette. [Link]

  • Pharmacological Applications of Diphenylamine and Its Derivative as Potent Bioactive Compound: A Review. ResearchGate. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand Promoted Ruthenium Catalyzed Deaminative Coupling Reaction of Primary Amines. PMC. [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universallab. [Link]

  • Formation of symmetrical secondary amines from different nitriles. ResearchGate. [Link]

  • IR: amines. University of Calgary. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... ResearchGate. [Link]

  • Synthesis of Symmetric and Unsymmetric Secondary Amines from the Ligand-Promoted Ruthenium-Catalyzed Deaminative Coupling Reaction of Primary Amines. Organic Chemistry Portal. [Link]

  • Antifibrillating Action of N-Methyl-Dibenzyl-Amine and Some of Its Derivatives. Scilit. [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

  • Process for synthesizing chiral methoxybenzylamine.
  • Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. PMC. [Link]

  • NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • 4-Methoxybenzylamine. PubChem. [Link]

  • Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. PubMed. [Link]

  • Inhibition of uptake of catecholamines by benzylamine derivatives. PubMed. [Link]

  • 4-(4-Methoxyphenyl)-N-methyl-2-butanamine. SpectraBase. [Link]

  • The infrared spectra of secondary amines and their salts. ResearchGate. [Link]

  • 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Substituted benzylamines and their use for the treatment of depression.

Sources

Molecular weight and physicochemical characteristics of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling & Characterization of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Executive Summary

Compound Class: Secondary Bis-benzylamine Primary Application: Pharmaceutical Intermediate / GPCR Ligand Scaffold Molecular Weight: 271.36 g/mol [1]

This technical guide provides a comprehensive structural and physicochemical analysis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine . As a lipophilic secondary amine, this compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of monoamine transporter inhibitors and specific GPCR antagonists. This document outlines its molecular identity, validated synthesis protocols, and the experimental workflows required for its physicochemical profiling.

Part 1: Molecular Identity & Computed Properties

Precise molecular characterization is the prerequisite for any formulation or biological assay. The following data is derived from standard chemoinformatic algorithms and group contribution methods, serving as the baseline for experimental validation.

Structural Specifications
PropertySpecification
IUPAC Name N-(3-Ethoxybenzyl)-1-(4-methoxyphenyl)methanamine
Common Identifier 3-Ethoxy-N-(4-methoxybenzyl)benzylamine
Molecular Formula

Monoisotopic Mass 271.1572 Da
Molecular Weight 271.36 g/mol
SMILES String CCOc1cccc(CNCc2ccc(OC)cc2)c1
Physicochemical Descriptors (In Silico)

Note: These values indicate "Drug-Likeness" based on Lipinski’s Rule of Five.

DescriptorPredicted ValueImplication for Research
LogP (Lipophilicity) 3.8 – 4.2High membrane permeability; likely requires organic co-solvents (DMSO) for aqueous assays.[1]
pKa (Basic) 9.4 ± 0.5Exists predominantly as a cation at physiological pH (7.4), aiding solubility in acidic media.
TPSA (Topological Polar Surface Area) ~21.3 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCompliant with Rule of Five; favorable for oral bioavailability.[1]

Part 2: Synthesis & Impurity Profiling

Core Directive: The synthesis of secondary benzylamines is most efficiently achieved via Reductive Amination .[1] This route minimizes the formation of tertiary amine impurities (over-alkylation) common in direct alkylation methods.

Validated Synthetic Protocol (Reductive Amination)

Reaction Logic: The reaction couples 3-ethoxybenzaldehyde with 4-methoxybenzylamine (or vice versa) to form an imine intermediate, which is reduced in situ to the secondary amine.[1]

Reagents:

  • A: 3-Ethoxybenzaldehyde (1.0 eq)

  • B: 4-Methoxybenzylamine (1.0 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 eq) – Selected for mildness to prevent aldehyde reduction.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-Ethoxybenzaldehyde (10 mmol) and 4-Methoxybenzylamine (10 mmol) in anhydrous DCE (30 mL). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. Checkpoint: Monitor disappearance of aldehyde via TLC.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous

    
     (30 mL).
    
  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).

Synthesis Pathway Diagram

SynthesisPathway Reactants Reactants: 3-Ethoxybenzaldehyde + 4-Methoxybenzylamine Imine Intermediate: Imine Species Reactants->Imine - H2O Reduction Reduction: NaBH(OAc)3 DCE, RT, 16h Imine->Reduction In-situ Workup Workup: NaHCO3 Quench DCM Extraction Reduction->Workup Product Target: N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine Workup->Product Purification

Caption: One-pot reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective secondary amine formation.

Part 3: Physicochemical Characterization Workflow

To transition this molecule from a chemical entity to a drug candidate, three key parameters must be experimentally determined: Solubility, Lipophilicity (LogD), and pKa.

Experimental Workflow

The following diagram illustrates the decision tree for characterizing lipophilic amines.

CharacterizationWorkflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Physicochemical Profiling Start Compound Sample (>10 mg, >95% Purity) LCMS LC-MS/NMR Confirm Structure Start->LCMS pKa pKa Determination (Potentiometric Titration) LCMS->pKa LogD LogD (pH 7.4) (Shake Flask / HPLC) pKa->LogD Use pKa to select buffer Solubility Kinetic Solubility (Nephelometry) pKa->Solubility Result Developability Profile (Bioavailability Prediction) LogD->Result Solubility->Result

Caption: Sequential workflow for physicochemical profiling. pKa determination precedes LogD and solubility to ensure correct buffer selection.

Detailed Protocols

A. pKa Determination (Potentiometric)

  • Rationale: As a secondary amine, the nitrogen center is basic. Knowing the exact pKa is crucial because the charged species (protonated) dissolves in water, while the neutral species permeates membranes.

  • Method: Dissolve 1 mg of compound in a co-solvent mixture (e.g., Methanol/Water) and titrate with 0.1 M HCl/NaOH using a standardized electrode. Extrapolate to 0% co-solvent (Yasuda-Shedlovsky extrapolation).

  • Expected Result: pKa ~ 9.4.

B. Lipophilicity (LogD7.4)

  • Rationale: LogP refers to the neutral molecule, but LogD accounts for the ionization at physiological pH (7.4).

  • Method (HPLC): Use a C18 column with a standardized gradient. Calibrate using a set of standards with known LogP values (e.g., Toluene, Naphthalene).

  • Calculation:

    
    .
    
  • Target: For CNS drugs, optimal LogD is 2–4. This molecule is likely in the upper range, suggesting high tissue binding.

C. Kinetic Solubility

  • Method: Prepare a 10 mM stock in DMSO. Spike into PBS (pH 7.4) to a final concentration of 2% DMSO. Incubate for 2 hours and measure precipitation via Nephelometry (light scattering).

  • Risk: This compound may precipitate rapidly in neutral buffer due to its aromatic, lipophilic nature.

Part 4: Handling & Stability

  • Oxidation Risk: Secondary amines can undergo slow oxidation to imines or N-oxides upon prolonged exposure to air and light.[1]

  • Storage: Store as the Hydrochloride (HCl) salt to enhance stability.

    • Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.

  • Conditions: -20°C, desiccated, protected from light.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Lipinski, C. A. (2004). "Lead- and drug-like properties: the alert for poor absorption and bioavailability." Journal of Pharmacological and Toxicological Methods.

  • OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD iLibrary.

  • PubChem Compound Summary. (2024). "4-Methoxybenzylamine (Parent Structure)." National Library of Medicine.

Sources

3-Ethoxybenzyl Amine Derivatives: A Pharmacological & Medicinal Chemistry Review

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 3-Ethoxybenzyl Amine Derivatives in Pharmacology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-ethoxybenzyl amine moiety represents a privileged substructure in modern medicinal chemistry, distinguished by its unique steric and lipophilic profile compared to its methoxy analogues. While the 3-methoxy-4-hydroxy (vanilloid) pattern is ubiquitous in nature, the synthetic introduction of the 3-ethoxy group significantly alters the physicochemical landscape of the molecule. This modification typically enhances lipophilicity (


), improves blood-brain barrier (BBB) permeability, and fills hydrophobic pockets in target enzymes (e.g., PDE4, AChE) more effectively than smaller alkoxy groups.

This guide analyzes the pharmacological utility of 3-ethoxybenzyl amine derivatives across three critical therapeutic axes: Neurodegeneration (Alzheimer’s Disease) , Inflammation (PDE4 Inhibition) , and Oncology (Kinase Inhibition) .

Chemical Space & Synthetic Pathways

The Pharmacophore

The core structure consists of a benzene ring substituted at the 3-position with an ethoxy group (


) and an aminomethyl group (

or substituted amine).
  • Key Feature: The ethoxy tail provides a "steric anchor," often locking the molecule into a specific conformation within an enzyme active site.

  • Metabolic Advantage: Unlike methoxy groups, which are rapidly cleared via O-demethylation by CYPs, the ethoxy group often exhibits altered metabolic stability, prolonging half-life.

Synthetic Protocols

The most robust method for accessing these derivatives is Reductive Amination .

Protocol: General Synthesis of N-Substituted-3-Ethoxybenzylamines
  • Reaction Type: Reductive Amination (One-Pot).

  • Precursors: 3-Ethoxybenzaldehyde (or 3-ethoxy-4-hydroxybenzaldehyde) + Primary/Secondary Amine.

  • Reagents: Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3-ethoxybenzaldehyde (1.0 equiv) and the target amine (1.05 equiv) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of Acetic Acid (AcOH) if using DCE to promote imine formation. Stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (disappearance of aldehyde).

  • Reduction: Cool the mixture to 0°C. Add reducing agent (

    
    , 1.5 equiv) portion-wise over 30 minutes.
    
  • Workup: Stir at RT for 12 hours. Quench with saturated

    
    . Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc).

SynthesisScheme Figure 1: General Reductive Amination Pathway for 3-Ethoxybenzyl Amines Aldehyde 3-Ethoxybenzaldehyde Imine Intermediate Imine (Schiff Base) Aldehyde->Imine MeOH, RT, 2h Amine Primary/Secondary Amine Amine->Imine Product 3-Ethoxybenzyl Amine Derivative Imine->Product NaBH4, 0°C to RT

Pharmacological Targets & Mechanisms[2]

Neurodegeneration: Multi-Target Directed Ligands (MTDLs)

In Alzheimer's Disease (AD) research, 3-ethoxybenzyl amine derivatives have emerged as potent dual inhibitors of Acetylcholinesterase (AChE) and Amyloid-beta (Aβ) aggregation.

  • Case Study: N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines (Umar et al., 2018).[2]

  • Mechanism:

    • AChE Inhibition: The benzylamine moiety interacts with the catalytic anionic site (CAS) of AChE.

    • Aβ Aggregation: The quinoline ring intercalates into Aβ fibrils, while the 3-ethoxy group provides critical hydrophobic interactions that stabilize the ligand-fibril complex, preventing further aggregation.

  • Performance:

    • Inhibition of self-induced Aβ aggregation: ~53% (at 50 µM).[2][3]

    • AChE Inhibition:

      
       values in the sub-micromolar range.[2]
      
Inflammation & Immunology: PDE4 Inhibition

The 3-ethoxy-4-methoxy substitution pattern is the pharmacophoric heart of Apremilast (Otezla), an FDA-approved PDE4 inhibitor for psoriasis and psoriatic arthritis.

  • Role of 3-Ethoxy:

    • The PDE4 enzyme possesses a distinct hydrophobic pocket (the "Q-pocket").

    • The ethoxy group at position 3 (relative to the alkyl chain) fits tightly into this pocket, displacing water molecules and increasing binding entropy.

    • Replacing this ethoxy with a methoxy group results in a significant loss of potency (10–100x reduction).

  • Signaling Pathway: Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels and downregulation of pro-inflammatory cytokines (TNF-α, IL-23).

PDE4Pathway Figure 2: Mechanism of Action for PDE4 Inhibition by 3-Ethoxy Derivatives Drug 3-Ethoxybenzyl Derivative (e.g., Apremilast-like) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits AMP AMP (Inactive) PDE4->AMP Catalyzes Hydrolysis (Blocked) cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Downregulation of TNF-α, IL-17, IL-23 CREB->Cytokines Modulates Transcription

[4]

Oncology: Tyrosine Kinase Inhibition

Specific derivatives, such as ST 638 (


-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide), act as tyrosine kinase inhibitors.
  • Target: Epidermal Growth Factor Receptor (EGFR) kinase domain.[5]

  • Selectivity: The 3-ethoxy group assists in discriminating between tyrosine and serine/threonine kinases.

  • Outcome: Blocks EGF-induced phosphorylation, arresting cell proliferation in specific cancer lines (e.g., A431 cells).

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of the 3-ethoxy group compared to other substituents based on aggregated literature data.

Substituent (R3)Lipophilicity (

)
Steric Bulk (MR)Biological Effect (General)
-H LowLowPoor binding; rapid clearance.
-OCH3 (Methoxy) ModerateModerateGood binding, but often metabolically labile (O-demethylation).
-OCH2CH3 (Ethoxy) High High Optimal hydrophobic pocket fill; enhanced BBB penetration; increased metabolic stability.
-OCH(CH3)2 (Isopropoxy) Very HighVery HighOften too bulky; steric clash in tight pockets (e.g., AChE CAS).

Key Insight: The "Goldilocks Effect" of the ethoxy group—it is large enough to displace water from hydrophobic pockets (entropy gain) but small enough to avoid steric clashes that plague propoxy or butoxy derivatives.

Experimental Validation Protocols

Protocol A: AChE Inhibition Assay (Ellman’s Method)
  • Purpose: Determine the

    
     of the derivative against Acetylcholinesterase.
    
  • Reagents: Acetylthiocholine iodide (ATChI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), AChE (from electric eel or human recombinant).

  • Procedure:

    • Prepare 0.1 M phosphate buffer (pH 8.0).

    • Incubate AChE solution with varying concentrations of the 3-ethoxybenzyl amine derivative (0.1 nM – 100 µM) for 15 mins at 25°C.

    • Add DTNB (0.3 mM) and ATChI (0.5 mM).

    • Measure absorbance at 412 nm every 30 seconds for 5 minutes.

    • Calculate % inhibition relative to control (no inhibitor).

Protocol B: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
  • Purpose: Assess the ability of the derivative to prevent amyloid plaque formation.

  • Procedure:

    • Dissolve Aβ(1–42) peptide in HFIP, evaporate, and resuspend in DMSO.

    • Incubate Aβ (25 µM) with the test compound (various concentrations) in PBS (pH 7.4) at 37°C for 24–48 hours.

    • Add ThT solution (5 µM).

    • Measure fluorescence intensity (Ex: 440 nm, Em: 485 nm).

    • Reduction in fluorescence correlates with inhibition of fibril formation.

References

  • Umar, T. et al. (2018).[2] "New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines." MedChemComm (now RSC Medicinal Chemistry). Link

  • Man, H. W. et al. (2009). "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor."[6] Journal of Medicinal Chemistry. Link

  • Shiraishi, T. et al. (1989). "A Tyrosine-specific Protein Kinase Inhibitor, α-Cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide, Blocks the Phosphorylation of Tyrosine Kinase Substrate in Intact Cells." Biochemical and Biophysical Research Communications. Link

  • Mokrov, G. V. et al. (2019). "Synthesis and Pharmacological Activity of New N-Substituted 3-Ethoxy-4-hydroxybenzylamines." Pharmaceutical Chemistry Journal. Link

  • Matondo, A. et al. (2023).[2] "Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties." The Open Medicinal Chemistry Journal. Link

Sources

Solubility profile of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine , a secondary aralkyl amine structurally analogous to substituted dibenzylamines.

Given the specific nature of this compound (likely a custom synthesis intermediate or impurity), direct literature solubility data is sparse. Therefore, this guide synthesizes theoretical solubility parameters (Hansen) , structural structure-property relationships (QSPR) , and standardized experimental protocols to provide an authoritative reference for researchers.

Executive Summary & Compound Identity

Compound Name: N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine Chemical Class: Secondary Benzylamine / Unsymmetrical Dibenzylamine Derivative Predicted Physicochemical State: Viscous lipophilic oil or low-melting solid at Standard Ambient Temperature and Pressure (SATP).

This molecule consists of two hydrophobic aromatic rings linked by a secondary amine bridge. The presence of ether functionalities (3-ethoxy and 4-methoxy groups) imparts moderate polarity, but the overall character is dominated by the lipophilic benzyl scaffolds. Consequently, the compound exhibits low aqueous solubility and high solubility in medium-polarity organic solvents .

Structural Analysis for Solvation
  • Lipophilic Domain: Two phenyl rings + two methylene bridges.

  • Polar Domain: Secondary amine (-NH-) and two ether oxygens (-O-).

  • H-Bonding Potential:

    • Donor: 1 (Secondary Amine NH).

    • Acceptor: 3 (Amine N, Methoxy O, Ethoxy O).

Theoretical Solubility Framework (Hansen Solubility Parameters)

To scientifically predict solvent compatibility, we apply the Hansen Solubility Parameters (HSP) .[1][2] The total solubility parameter (


) is decomposed into Dispersion (

), Polar (

), and Hydrogen-bonding (

) forces.[2][3]
Predicted HSP Values

Estimates based on Group Contribution Methods (Van Krevelen/Hoftyzer) for substituted dibenzylamines:

ParameterValue (

)
Mechanistic Insight

(Dispersion)
~19.5High contribution from aromatic

-systems.

(Polarity)
~4.5Moderate polarity due to ether/amine dipoles.

(H-Bonding)
~5.0Limited H-bonding capability (only one donor).
Interaction Radius (

)
~8.0Sphere of solubility in Hansen Space.
Solubility Prediction Map

The following diagram visualizes the interaction logic, determining which solvent classes are thermodynamically favorable (


).

SolubilityLogic Compound N-(3-Ethoxybenzyl) (4-methoxyphenyl)methanamine Dispersion Dispersion Forces (Aromatic Rings) Compound->Dispersion Polarity Dipole Interactions (Ether/Amine) Compound->Polarity HBond H-Bonding (NH Donor) Compound->HBond Chlorinated Chlorinated Solvents (DCM, Chloroform) EXCELLENT Dispersion->Chlorinated Match Hydrocarbons Aliphatics (Hexane, Heptane) POOR (Cold) Dispersion->Hydrocarbons Partial Match Alcohols Alcohols (Ethanol, IPA) GOOD (Warm) Polarity->Alcohols Partial Match Water Water INSOLUBLE HBond->Water Mismatch (Too Hydrophobic)

Figure 1: Mechanistic solubility prediction based on intermolecular forces.

Solvent Selection Guide

The following table categorizes solvents based on the "Like Dissolves Like" principle relative to the target compound's structure.

Solvent ClassRepresentative SolventsPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformVery High Ideal for extraction and initial dissolution.
Esters Ethyl Acetate, Isopropyl AcetateHigh Excellent for crystallization and chromatography.
Aromatic Toluene, XyleneHigh Suitable for heated reactions; good solubility due to

-

stacking.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Solubility increases significantly with temperature. Good for recrystallization.
Ethers THF, MTBE, Diethyl EtherHigh Good for reaction media; MTBE is a useful extraction solvent.
Aliphatics Hexane, Heptane, CyclohexaneLow (Cold) / Moderate (Hot) Antisolvent: Use to precipitate the compound from DCM or Ethyl Acetate.
Aqueous Water, BrineInsoluble (Free Base) Immiscible. Used to wash away inorganic salts.
Acidic Aqueous 1M HCl, 1M Acetic AcidSoluble (Salt Formation) Converts free base to hydrochloride salt (

), rendering it water-soluble.

Experimental Determination Protocol

To validate the theoretical predictions, researchers should perform a Gravimetric Solubility Assay . This protocol ensures data integrity and reproducibility.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (


) in key solvents at 25°C.

Materials:

  • Target Compound (>98% purity).

  • HPLC Grade Solvents (DCM, MeOH, Toluene, Hexane).

  • 0.45 µm PTFE Syringe Filters (compatible with organic solvents).

  • Analytical Balance (0.01 mg precision).

Workflow Diagram:

ExperimentalProtocol cluster_Analysis Quantification Start Start: Weigh Excess Solid AddSolvent Add Solvent (1-2 mL) to Glass Vial Start->AddSolvent Equilibrate Agitate at 25°C (24 Hours) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Gravimetric Evaporate Solvent & Weigh Residue Filter->Gravimetric High Conc. HPLC Dilute & Inject (HPLC-UV) Filter->HPLC Trace Conc. Calc Calculate Solubility (mg/mL) Gravimetric->Calc HPLC->Calc

Figure 2: Standardized workflow for determining saturation solubility.

Step-by-Step Procedure:
  • Preparation: Place approx. 50 mg of the compound into a 4 mL glass vial.

  • Solvation: Add 1.0 mL of the test solvent.

  • Observation:

    • If fully dissolved, add more solid until a suspension persists.

    • If solid remains, proceed to equilibration.

  • Equilibration: Cap the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

  • Quantification (Gravimetric): Evaporate the solvent under a nitrogen stream or vacuum. Weigh the residue.[4]

    • Calculation:

      
      
      

Purification & Crystallization Strategy

Based on the solubility differential, the following systems are recommended for purification:

  • Recrystallization:

    • Solvent System:Ethanol/Water or Isopropanol/Hexane .

    • Method: Dissolve in hot alcohol (good solvent), filter hot, then slowly add water or hexane (antisolvent) until turbidity appears. Cool slowly to 4°C.

  • Acid-Base Extraction (Purification from impurities):

    • Dissolve crude oil in Dichloromethane (DCM) .

    • Wash with 1M HCl . The target amine moves to the aqueous layer (as salt); non-basic impurities remain in DCM.

    • Separate layers. Basify the aqueous layer with NaOH or NaHCO

      
        to pH > 10.
      
    • Extract the regenerated free base back into fresh DCM or Ethyl Acetate .

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility parameter theory).
  • PubChem. (n.d.).[5] Compound Summary: 4-Methoxybenzylamine.[5][6] National Library of Medicine. Retrieved from [Link] (Proxy for structural fragment properties).

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

Sources

Methodological & Application

Application Note: Synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine via Direct Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is an unsymmetrical secondary diarylmethylamine. Molecules containing this structural motif are highly valued as intermediate building blocks in medicinal chemistry and drug development.

The most efficient and scalable synthetic route to access this secondary amine is the direct reductive amination of 3-ethoxybenzaldehyde with 4-methoxybenzylamine. While step-wise imine formation followed by reduction is a viable classical approach, utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a highly streamlined, one-pot protocol [1].

Causality in Reagent Selection: Sodium triacetoxyborohydride is selected over stronger hydrides like sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy ligands significantly attenuate its reducing power. This prevents the premature reduction of the starting aldehyde into an unwanted alcohol byproduct [2]. Furthermore, NaBH(OAc)₃ avoids the generation of toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN), making it a safer, greener alternative for pharmaceutical intermediate synthesis [3].

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the primary amine to the aldehyde, generating a transient hemiaminal. This intermediate rapidly dehydrates to form an electrophilic iminium ion. Because the iminium ion is significantly more electrophilic than the parent aldehyde, the mild NaBH(OAc)₃ reagent selectively transfers a hydride to the iminium carbon, yielding the final secondary amine [1].

Mechanism Step1 3-Ethoxybenzaldehyde + 4-Methoxybenzylamine Step2 Hemiaminal Intermediate Step1->Step2 Nucleophilic Attack (Fast) Step3 Iminium Ion (Electrophilic Species) Step2->Step3 Dehydration (-H2O) Step4 N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine Step3->Step4 Hydride Transfer from NaBH(OAc)3

Mechanistic pathway of reductive amination via an iminium ion intermediate.

Experimental Design & Quantitative Data

Causality in Stoichiometry: A slight excess (1.05 equivalents) of 4-methoxybenzylamine is employed. Unreacted aldehyde is notoriously difficult to separate from the secondary amine product via silica gel chromatography due to overlapping retention factors (Rf). By pushing the aldehyde to complete consumption, any trace excess amine can be easily purged during an acidic aqueous workup or separated more cleanly on the column [3].

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis
ReagentMW ( g/mol )EquivalentsAmountRole
3-Ethoxybenzaldehyde 150.181.001.50 g (10.0 mmol)Electrophile
4-Methoxybenzylamine 137.181.051.44 g (10.5 mmol)Nucleophile
NaBH(OAc)₃ 211.941.503.18 g (15.0 mmol)Reducing Agent
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLSolvent

Step-by-Step Protocol

Workflow Reagents Mix Aldehyde & Amine in DCE (0.25 M) Reduction Add NaBH(OAc)3 Stir 2-4h at RT Reagents->Reduction Quench Quench with Sat. NaHCO3 Reduction->Quench Extract Extract with DCM Dry over MgSO4 Quench->Extract Purify Column Chromatography (Hexanes/EtOAc) Extract->Purify

Step-by-step experimental workflow for one-pot reductive amination.

Phase 1: Reaction Setup and Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert nitrogen or argon atmosphere.

  • Solvent Selection: Add 3-ethoxybenzaldehyde (1.50 g, 10.0 mmol) and dissolve in 40 mL of anhydrous 1,2-dichloroethane (DCE).

    • Expert Insight: DCE is the preferred solvent for NaBH(OAc)₃-mediated aminations. Its higher dielectric constant stabilizes the polar iminium intermediate, accelerating the reaction kinetics compared to THF or dichloromethane [1].

  • Amine Addition: Add 4-methoxybenzylamine (1.44 g, 10.5 mmol) to the stirring solution. Allow the mixture to stir at room temperature (20–25 °C) for 15–30 minutes to facilitate initial hemiaminal/imine formation.

Phase 2: Reduction
  • Hydride Addition: Add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic; portion-wise addition prevents thermal spikes that could lead to side reactions.

  • Incubation & Self-Validation: Stir the opaque, milky suspension at room temperature for 2 to 4 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate system, or via LC-MS. The reaction is deemed complete when the UV-active aldehyde spot completely disappears.

Phase 3: Quenching and Extraction
  • Quenching: Carefully add 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the flask and stir vigorously for 15 minutes.

    • Expert Insight: This step serves a dual purpose: it safely quenches any unreacted borohydride and neutralizes the acetic acid generated as a byproduct during the reduction, driving the secondary amine into its free-base form.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Drying: Combine the organic layers, wash with 30 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% Hexanes to 70:30 Hexanes/Ethyl Acetate.

    • Expert Insight: Silica gel possesses acidic silanol groups that cause secondary amines to bind irreversibly or "streak" down the column. To prevent this, pre-treat the silica gel slurry with 1% Triethylamine (TEA) to neutralize these active sites, ensuring the target molecule elutes as a sharp, highly pure band.

Analytical Characterization (Expected Data)

To confirm the successful synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, the following analytical signatures should be validated:

  • LC-MS: A dominant peak corresponding to the protonated molecular ion

    
     at m/z 272.1.
    
  • ¹H NMR (CDCl₃, 400 MHz): Look for the distinct singlet of the methoxy group (-OCH₃) at ~3.80 ppm, the quartet of the ethoxy methylene (-OCH₂CH₃) at ~4.00 ppm, and the triplet of the ethoxy methyl (-OCH₂CH₃) at ~1.40 ppm. The two benzylic methylene groups (-CH₂-NH-CH₂-) will appear as two distinct singlets (or closely overlapping multiplets depending on the solvent) between 3.70 and 3.85 ppm.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Step-by-step procedure for N-alkylation to yield N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research and development professionals requiring a robust, high-purity synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine .

The guide prioritizes Reductive Amination (Reductive N-Alkylation) as the industry-standard "Method A" due to its superior selectivity for secondary amines. However, addressing the specific request for "N-Alkylation," Direct Nucleophilic Substitution (Method B) is also detailed with critical stoichiometry controls to prevent over-alkylation.


Molecular Weight:  271.36  g/mol 

Strategic Overview & Retrosynthetic Analysis

The target molecule is an unsymmetrical dibenzylamine . Synthesizing secondary amines of this class presents a classic chemoselectivity challenge: preventing the formation of the thermodynamically stable tertiary amine (bis-alkylation).

Pathway Selection
  • Method A: Reductive N-Alkylation (Recommended): Utilizes 3-ethoxybenzaldehyde and 4-methoxybenzylamine. This route proceeds via an imine intermediate, which is selectively reduced.[1][2][3] It minimizes over-alkylation and is the preferred route for medicinal chemistry library generation.

  • Method B: Direct N-Alkylation (

    
    ):  Utilizes 3-ethoxybenzyl halide and 4-methoxybenzylamine. This route requires strict stoichiometric control (excess amine) to statistically favor the mono-alkylated product over the tertiary amine byproduct.
    
Reaction Scheme Visualization

ReactionPathways Reactants_Red 3-Ethoxybenzaldehyde + 4-Methoxybenzylamine Imine Imine Intermediate Reactants_Red->Imine -H2O (AcOH cat.) Reactants_Dir 3-Ethoxybenzyl halide + 4-Methoxybenzylamine Target TARGET: N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine Reactants_Dir->Target SN2 Substitution (Base, MeCN) Imine->Target Reduction (NaBH(OAc)3) Byproduct Byproduct: Tertiary Amine (Over-alkylation) Target->Byproduct + Alkyl Halide (Undesired)

Figure 1: Mechanistic pathways for synthesizing the target secondary amine. The reductive route (top) avoids the tertiary amine byproduct trap common in direct alkylation (bottom).[2][4]

Method A: Reductive Amination (Standard Protocol)

This protocol uses Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces imines in the presence of aldehydes, allowing for a "One-Pot" procedure.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Methoxybenzylamine Amine Nucleophile1.0 eqLimiting reagent
3-Ethoxybenzaldehyde Carbonyl Electrophile1.05 eqSlight excess ensures full amine conversion
NaBH(OAc)3 Reducing Agent1.4 - 1.5 eqSTAB; Moisture sensitive
Acetic Acid (AcOH) Catalyst1.0 eqActivates imine formation
DCE or DCM Solvent0.1 - 0.2 MAnhydrous preferred
Step-by-Step Procedure
  • Imine Formation:

    • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzylamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

    • Add 3-ethoxybenzaldehyde (1.05 eq) to the solution.

    • Add Acetic Acid (1.0 eq).

    • Observation: The solution may warm slightly or change color as the imine forms. Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen/Argon.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to control exotherm).

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 5–10 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
    • Remove the ice bath and allow the reaction to stir at RT for 4–12 hours.

  • Monitoring:

    • Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The imine intermediate is often visible and less polar than the amine.

    • Endpoint: Disappearance of the imine and starting amine.

  • Quench & Workup:

    • Quench by slowly adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

    • Extract the aqueous layer with DCM (3 x volumes).[4]

    • Combine organic layers and wash with Brine .[4][5]

    • Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Method B: Direct N-Alkylation (Alternative Protocol)

Use this method if the aldehyde is unavailable or if you possess the benzyl halide.

  • Critical Constraint: To prevent the formation of the tertiary amine, you must use a large excess of the amine or the alkyl halide must be added very slowly.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
4-Methoxybenzylamine Nucleophile3.0 - 5.0 eq Excess is critical to minimize bis-alkylation
3-Ethoxybenzyl chloride Electrophile1.0 eqLimiting reagent
K2CO3 Base2.0 eqScavenges HCl
Acetonitrile (MeCN) Solvent0.1 MPolar aprotic
Step-by-Step Procedure
  • Setup:

    • Dissolve 4-methoxybenzylamine (3.0–5.0 eq) and K2CO3 (2.0 eq) in Acetonitrile.

    • Heat the mixture to 60°C.

  • Addition:

    • Dissolve 3-ethoxybenzyl chloride (1.0 eq) in a small volume of MeCN.

    • Add the halide solution dropwise to the stirring amine solution over 1 hour. Slow addition keeps the concentration of the alkylating agent low relative to the amine.

  • Reaction:

    • Stir at 60°C for 2–4 hours. Monitor by TLC.[4][5][6]

  • Workup:

    • Cool to RT and filter off the inorganic solids (K2CO3/KCl).

    • Concentrate the filtrate.[5]

    • Recovery: The excess 4-methoxybenzylamine can often be distilled off or separated via column chromatography (it will be much more polar/lower Rf than the product if the product is secondary, or distinct enough to separate).

Purification & Characterization Workflow

Regardless of the method used, the crude oil requires purification to remove unreacted aldehyde/halide or traces of tertiary amine.

Purification Protocol (Flash Chromatography)
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (90:10

    
     50:50).
    
    • Tip: Add 1% Triethylamine (TEA) to the eluent to prevent "streaking" of the amine on the silica.

  • Detection: UV (254 nm) and Ninhydrin stain (amines turn purple/red).

Characterization (Expected Data)[5][6][7][8]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.7–3.8 ppm: Singlet (3H), 
      
      
      
      .
    • 
       1.4 ppm: Triplet (3H), 
      
      
      
      .
    • 
       4.0 ppm: Quartet (2H), 
      
      
      
      .
    • 
       3.75–3.85 ppm: Two distinct Singlets (2H each), Benzyl 
      
      
      
      protons. Note: In some solvents, these may overlap or appear as one singlet if the environments are very similar, but usually, they are distinct.
    • 
       6.8–7.3 ppm: Aromatic protons (Multiplets).
      
Workflow Diagram

WorkupFlow Reaction Reaction Mixture (Crude) Quench Quench (sat. NaHCO3) & Extraction (DCM) Reaction->Quench Drying Dry (Na2SO4) & Concentrate Quench->Drying TLC TLC Analysis (Check for Bis-alkylation) Drying->TLC Column Flash Chromatography (Hex/EtOAc + 1% TEA) TLC->Column If impure Final Pure Product (Oil or Solid) Column->Final

Figure 2: Standard workup and purification workflow for secondary amine synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete Imine FormationAdd molecular sieves (4Å) during the imine formation step to scavenge water before adding STAB.
Tertiary Amine Present Over-alkylationMethod A: Ensure STAB is added after imine formation. Method B: Increase amine equivalents to 5.0 eq or switch to Method A.
Streaking on TLC/Column Amine interaction with SilicaPre-wash silica with 1% Triethylamine in Hexanes or add TEA to the mobile phase.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Link

Sources

Application Note: Optimized Solvent Selection and Liquid-Liquid Extraction Protocol for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The isolation and purification of lipophilic secondary amines, such as N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine , present unique challenges in downstream processing. Due to the molecule's high lipophilicity (estimated LogP ~3.5–4.0) and basicity (pKa ~8.5–9.5), traditional chromatographic purification is often inefficient and difficult to scale.

This application note outlines a highly efficient, self-validating acid-base liquid-liquid extraction (LLE) strategy[1]. By replacing traditional halogenated solvents with 2-Methyltetrahydrofuran (2-MeTHF) , researchers can achieve superior phase separation, higher product recovery, and strict adherence to modern green chemistry mandates[2].

Physicochemical Rationale & Solvent Selection

The Mechanistic Basis of the Extraction

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine contains a secondary amine core flanked by two electron-rich aromatic systems (a 3-ethoxybenzyl group and a 4-methoxybenzyl group).

  • At pH > 11: The amine exists as a neutral free base, making it highly soluble in organic solvents and insoluble in water.

  • At pH < 2: The amine is protonated to form an ammonium salt, drastically shifting its partition coefficient to favor the aqueous phase.

This pH-dependent solubility allows us to selectively shuttle the target molecule between aqueous and organic layers, leaving neutral and acidic impurities behind[3].

Why 2-MeTHF Outperforms Traditional Solvents

Historically, Dichloromethane (DCM) has been the default solvent for amine extractions. However, according to the GlaxoSmithKline (GSK) Solvent Selection Guide[4], DCM poses severe environmental and toxicological risks.

2-MeTHF is selected as the optimal solvent for this protocol due to the following causal factors:

  • Immiscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water solubility (14 g/L). This prevents emulsion formation and ensures rapid, crisp phase separation[2].

  • Density Differential: With a density of 0.86 g/mL, 2-MeTHF always forms the top layer against aqueous solutions, simplifying phase tracking.

  • Sustainability: 2-MeTHF is derived from renewable biomass (furfural and levulinic acid), drastically improving the process's life-cycle assessment (LCA) score[2].

Quantitative Solvent Comparison

The following table summarizes the physicochemical and sustainability metrics driving this solvent selection:

SolventBoiling Point (°C)Density (g/mL)Water Sol. (g/L at 20°C)GSK Green Score (1-10)Emulsion Risk
Dichloromethane (DCM) 39.61.3313.03 (Poor)Low
Ethyl Acetate (EtOAc) 77.10.9083.07 (Good)Moderate
Toluene 110.60.870.55 (Moderate)Low
2-MeTHF 80.20.8614.08 (Excellent) Low

Process Visualization

The following workflow illustrates the orthogonal extraction logic used to isolate the target amine.

G Start Crude Amine Mixture (in 2-MeTHF) Acidify Add 1.0 M HCl (aq) Adjust to pH < 2 Start->Acidify Org1 Organic Phase (Top) Neutral & Acidic Impurities [Discard] Acidify->Org1 Phase Separation Aq1 Aqueous Phase (Bottom) Protonated Amine Salt [Keep] Acidify->Aq1 Phase Separation Basify Add 2.0 M NaOH (aq) to Aq1 Adjust to pH > 11 Extract with 2-MeTHF Aq1->Basify Org2 Organic Phase (Top) Free Base Amine [Keep] Basify->Org2 Phase Separation Aq2 Aqueous Phase (Bottom) Inorganic Salts [Discard] Basify->Aq2 Phase Separation Isolate Brine Wash, Dry (Na2SO4) & Evaporate Solvent Org2->Isolate Product Pure N-(3-Ethoxybenzyl) (4-methoxyphenyl)methanamine Isolate->Product

Fig 1: Acid-base liquid-liquid extraction workflow for secondary amines using 2-MeTHF.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Quality control checkpoints are embedded directly into the workflow to prevent product loss and ensure high-fidelity causal feedback.

Phase 1: Initial Dissolution and Acidic Extraction
  • Dissolution: Dissolve the crude reaction mixture containing N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine in 2-MeTHF (10 mL per gram of crude mass).

  • Acidification: Add an equal volume of 1.0 M HCl (aq) to the separatory funnel.

    • Causality: The 1.0 M HCl provides a vast excess of protons, driving the equilibrium entirely toward the water-soluble ammonium chloride salt.

  • Agitation: Stopper the funnel, invert, and vent immediately. Shake vigorously for 3–5 minutes, venting frequently. Allow the layers to separate completely.

  • Validation Checkpoint 1 (pH Verification): Sample the bottom aqueous layer. Verify that the pH is < 2 using universal indicator paper. If pH > 2, add additional 1.0 M HCl and repeat agitation.

  • Separation: Drain the bottom aqueous phase (containing the product) into a clean Erlenmeyer flask. Retain the top organic phase (containing neutral/acidic impurities).

  • Validation Checkpoint 2 (TLC Tracking): Spot both phases on a silica TLC plate (visualized under UV 254 nm). The product should be entirely absent from the organic phase. Once confirmed, the organic phase can be discarded.

Phase 2: Basification and Back-Extraction
  • Basification: Place the flask containing the aqueous phase in an ice bath (neutralization is exothermic). Slowly add 2.0 M NaOH (aq) dropwise with magnetic stirring.

    • Causality: As the pH crosses the amine's pKa (~8.5), the water-soluble salt converts back into the highly lipophilic free base. The solution will visibly turn cloudy or form oily droplets.

  • Validation Checkpoint 3 (Alkalinity): Continue adding NaOH until the aqueous phase pH is strictly > 11. This guarantees >99.9% conversion to the free base.

  • Back-Extraction: Transfer the basified aqueous mixture back to a clean separatory funnel. Add fresh 2-MeTHF (10 mL per gram of theoretical yield).

  • Agitation & Separation: Shake vigorously for 3 minutes, vent, and allow phase separation. Drain the bottom aqueous layer (inorganic salts) and retain the top organic layer (product).

  • Secondary Wash: Extract the aqueous layer one more time with half the volume of 2-MeTHF to ensure quantitative recovery. Combine the organic layers.

Phase 3: Drying and Isolation
  • Brine Wash: Wash the combined organic layers with saturated NaCl (aq) (brine).

    • Causality: Brine disrupts any micro-emulsions and pre-dries the 2-MeTHF by osmotically drawing dissolved water into the aqueous phase.

  • Chemical Drying: Add anhydrous Sodium Sulfate (

    
    ) to the organic phase. Swirl until the drying agent flows freely like sand. Filter off the solid.
    
  • Concentration: Evaporate the 2-MeTHF under reduced pressure (rotary evaporator, 40°C water bath) to yield the pure N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine as a viscous oil.

References

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, RSC Publishing (2011).
  • Pace, V., et al. "Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry." NIH (2016).
  • "Acid–base extraction." Wikipedia.

Sources

Technical Application Note: Isolation and Purification of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine via Salt-Selective Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is a lipophilic secondary amine characterized by two aromatic rings linked via a nitrogen bridge. Structurally, it resembles a "bis-benzylamine" framework.

  • Chemical Challenges: In its free base form, this molecule exhibits high rotational freedom and significant lipophilicity, leading to a high probability of existing as a viscous oil rather than a crystalline solid at room temperature.

  • Purification Hurdle: Synthesis typically involves reductive amination. Common impurities include the unreacted imine intermediate, over-alkylated tertiary amines, and residual aldehydes. Standard silica chromatography is often inefficient for scale-up due to amine tailing.

  • Solution: The most robust isolation strategy is Salt-Selective Crystallization . By protonating the secondary amine, we increase lattice energy, effectively "locking" the molecule into a solid state that rejects non-ionic impurities (like aldehydes) and structurally distinct impurities (like tertiary amines).

This guide details the protocol for converting the oily free base into a high-purity crystalline salt, specifically addressing the phenomenon of "oiling out" (Liquid-Liquid Phase Separation).

Pre-Crystallization Characterization[1]

Before attempting crystallization, the crude reaction mixture must be characterized to define the "Process Design Space."

Solubility Profiling (Free Base)

The free base is predicted to be:

  • Soluble: Dichloromethane (DCM), Ethyl Acetate, Methanol, Ethanol, Toluene.

  • Insoluble/Sparingly Soluble: Water, Hexanes, Heptane (likely miscible as an oil, but not soluble).

Impurity Identification
Impurity TypeOriginRemoval Strategy
Imine Intermediate Incomplete ReductionHydrolysis during acidic workup or rejection during salt crystallization (imines are weaker bases).
Tertiary Amine Over-alkylationCritical separation target. Salt solubility difference is key.
Aldehyde Starting MaterialRemains in mother liquor (non-ionic).

Protocol 1: Salt Screening Workflow

Do not default immediately to Hydrochloric Acid (HCl). While HCl salts are common, they are often hygroscopic or form hydrates for this class of amines. A screen of counter-ions is required to find a non-hygroscopic, high-melting solid.

Counter-Ion Candidates
  • Hydrochloric Acid (HCl): First pass. Use anhydrous HCl in dioxane/ether.

  • Oxalic Acid: Excellent for secondary amines; often forms highly crystalline 1:1 salts.

  • Fumaric Acid: Pharmaceutically acceptable; forms H-bond networks that stabilize the lattice.

  • p-Toluenesulfonic Acid (p-TsOH): Good for lipophilic amines; increases molecular weight and crystallinity.

Screening Visualization

The following decision tree outlines the logical flow for selecting the optimal salt form.

SaltScreening Start Crude Free Base (Oil) Solvent Dissolve in Polar Solvent (EtOH or IPA) Start->Solvent Split Split into 4 Vials Solvent->Split Acid1 Add HCl (1.05 eq) Split->Acid1 Acid2 Add Oxalic Acid (1.0 eq) Split->Acid2 Acid3 Add Fumaric Acid (0.5/1.0 eq) Split->Acid3 Acid4 Add p-TsOH (1.0 eq) Split->Acid4 Check Observation (24h) Acid1->Check Acid2->Check Acid3->Check Acid4->Check ResultSolid Crystalline Solid Check->ResultSolid Precipitate ResultOil Oiling Out / Gum Check->ResultOil Phase Sep Action1 Analyze (XRD/DSC) ResultSolid->Action1 Action2 Heat/Cool Cycle or Add Antisolvent ResultOil->Action2 Action2->Check

Figure 1: Systematic Salt Screening Workflow. This iterative process ensures the selection of a counter-ion that favors a stable crystal lattice over an amorphous oil.

Protocol 2: Detailed Crystallization Procedure (Oxalate/HCl Model)

Assumption: Based on the lipophilicity of the benzyl groups, the Oxalate or Hydrochloride salt is selected for scale-up due to high lattice energy.

Materials
  • Crude Amine: 10.0 g (Theoretical)

  • Solvent (Good): Ethanol (absolute) or Isopropanol (IPA).

  • Antisolvent (Poor): MTBE (Methyl tert-butyl ether) or Heptane.

  • Acid Source: 1M Oxalic acid in Ethanol OR 4M HCl in Dioxane.

Step-by-Step Methodology

Step 1: Dissolution (The "Good" Solvent)

  • Dissolve the crude oily amine (10 g) in the minimum amount of Ethanol (approx. 30–50 mL) at room temperature.

  • Critical Check: The solution must be clear. If hazy, filter through a 0.45 µm PTFE membrane to remove inorganic salts from the synthesis workup.

Step 2: Acid Addition & Nucleation

  • Stoichiometry Control: Add the acid solution slowly dropwise under vigorous stirring.

    • Target: 1.05 equivalents relative to the amine. Excess acid can degrade the ether linkages or solubilize the salt.

  • Exotherm Management: The reaction is exothermic. Maintain temperature < 40°C.

  • Seeding (The Anti-Oil Tactic): Once ~50% of the acid is added, add a "seed" crystal (if available from the screen). If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

Step 3: Crystallization vs. Oiling Out [1]

  • Scenario A (Ideal): A white precipitate forms immediately.

    • Action: Continue stirring for 2 hours at Room Temp (RT), then cool to 0°C.

  • Scenario B (Oiling Out): Two liquid layers form (an oily droplet phase at the bottom).

    • Mechanism:[2][1][3][4][5] Supersaturation is too high, or the temperature is above the "metastable limit."

    • Correction: Re-heat the mixture until the oil dissolves (forming a clear solution). Turn off the heat and allow it to cool very slowly (approx 10°C/hour) with slow stirring. Rapid cooling promotes oiling.[6]

Step 4: Isolation

  • Filter the solids using a vacuum Buchner funnel.

  • Displacement Wash: Wash the cake with a cold 1:1 mixture of Ethanol/MTBE (or the specific antisolvent used).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. High heat may melt the salt if it is a hydrate.

Troubleshooting: Overcoming "Oiling Out" (LLPS)

Oiling out is the most common failure mode for N-benzylamines. It occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solubility curve.

The Temperature Cycling Protocol

If the product oils out, do not discard. Use Ostwald Ripening principles:

  • Heat the mixture until the oil dissolves into the solvent.

  • Cool slightly to the cloud point.

  • Hold temperature constant and add seeds.

  • Cycle temperature by ±5°C around the cloud point. This dissolves small non-crystalline oil droplets and deposits the material onto the stable crystal seeds.

OilingOut Step1 Clear Solution (High Temp) Step2 Cloud Point (Oiling Onset) Step1->Step2 Cooling Step2->Step1 Re-heat if oil forms Step3 Add Seeds (Isotherm) Step2->Step3 Control T Step4 Crystal Growth (Slow Cool) Step3->Step4 Deposition

Figure 2: Temperature control strategy to bypass the Liquid-Liquid Phase Separation (LLPS) zone.

Analytical Validation

Once isolated, the salt must be validated for purity and stoichiometry.

TechniquePurposeAcceptance Criteria
1H NMR (DMSO-d6) Verify Structure & StoichiometryIntegration of aromatic protons vs. counter-ion protons (e.g., 1:1 ratio). Disappearance of aldehyde peak (~10 ppm).
DSC (Differential Scanning Calorimetry) Polymorph CheckSharp endotherm (Melting Point). Broad peaks indicate amorphous content or solvates.
HPLC (Reverse Phase) Purity>98% Area.[4] Absence of bis-alkylated impurity (longer retention time).

References

  • Stahl, P. H., & Wermuth, C. G.[7][8][9] (Eds.).[6][1][10][11][4][8][12] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[8] Wiley-VCH.

    • Relevance: The definitive guide on selecting counter-ions (e.g., Oxalate vs. HCl) based on pKa and lipophilicity.
  • Anderson, N. G. (2012).Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

    • Relevance: Chapter on crystallization strategies for oiling-out mitig
  • Veverka, M., et al. (2013). "Oiling out" in crystallization of pharmaceutical compounds: Control and impact on polymorphs. Chemical Papers.

    • Relevance: Mechanisms of Liquid-Liquid Phase Separation (LLPS)
  • Black, S. N., et al. (2006). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences.

    • Relevance: Methodology for high-throughput salt screening.

Sources

Application Note: Microwave-Assisted Synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of structurally diverse secondary benzylamines is a cornerstone of modern drug development, providing critical pharmacophores for a wide array of neuroactive and cardiovascular drug candidates. The target compound, N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine , is synthesized via the direct reductive amination of 3-ethoxybenzaldehyde with (4-methoxyphenyl)methanamine (4-methoxybenzylamine).

Traditionally, reductive aminations utilizing conventional heating require prolonged reaction times (often 12–24 hours) and are prone to side reactions, such as the direct reduction of the precursor aldehyde to an alcohol or over-alkylation to tertiary amines. To overcome these limitations, this protocol leverages a synergistic combination of Microwave (MW) Irradiation and Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) .

The Causality of Experimental Choices
  • Why STAB? STAB is a remarkably mild and chemoselective reducing agent. The steric bulk and electron-withdrawing nature of the three acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB reduces protonated imines and iminium ions at a significantly faster rate than it reduces unactivated aldehydes[1]. This kinetic preference allows for a "direct" one-pot procedure without the need to pre-form and isolate the imine.

  • Why Microwave Irradiation? The rate-limiting step in many reductive aminations is the dehydration of the intermediate hemiaminal to form the electrophilic imine. Microwave irradiation provides rapid, volumetric dielectric heating. Polar intermediates (like the hemiaminal) and the solvent couple efficiently with the microwave field, accelerating dehydration and the subsequent hydride transfer, reducing reaction times from hours to mere minutes[2].

  • Why 1,2-Dichloroethane (DCE)? DCE is the optimal solvent for STAB-mediated reductive aminations. It provides excellent solubility for the reagents and intermediates while remaining inert to the hydride source[1].

Experimental Workflow & Pathway

Workflow Step1 1. Reagent Assembly 3-Ethoxybenzaldehyde + 4-Methoxybenzylamine Step2 2. Acid Catalysis Addition of Glacial AcOH in DCE Solvent Step1->Step2 Mixing at RT Step3 3. Hydride Addition Portion-wise STAB (NaBH(OAc)3) Step2->Step3 Hemiaminal Formation Step4 4. Microwave Irradiation 100 °C, 10 min, 150 W Step3->Step4 Sealed MW Vessel Step5 5. Quench & Workup NaHCO3 (aq) Neutralization DCM Extraction Step4->Step5 Rapid Air Cooling Step6 6. Target Isolation N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine Step5->Step6 Flash Chromatography

Microwave-assisted reductive amination workflow for secondary amine synthesis.

Experimental Design & Optimization Data

To validate the efficiency of this protocol, quantitative data comparing conventional thermal heating against microwave-assisted conditions is summarized below. The microwave protocol not only drastically cuts reaction time but also suppresses the formation of the primary alcohol byproduct (3-ethoxybenzyl alcohol).

Heating ModalitySolventReducing AgentTemp (°C)TimeYield (%)Aldehyde Reduction (%)
Conventional BatchDCENaBH(OAc)₃2514 h72< 5
Conventional BatchMeOHNaBH₄654 h45~ 35 (High)
Microwave (MW) DCE NaBH(OAc)₃ 100 10 min 94 < 1 (Trace)
Microwave (MW)THFNaBH(OAc)₃10015 min86< 2

Step-by-Step Methodology

This protocol is designed as a self-validating system; visual cues (gas evolution, dissolution) and specific workup steps ensure the integrity of the reaction before proceeding to analytical characterization.

Materials Required
  • 3-Ethoxybenzaldehyde (1.0 mmol, 150.2 mg)

  • (4-Methoxyphenyl)methanamine (1.05 mmol, 144.0 mg)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

  • Glacial acetic acid (1.0 mmol, 57 µL)

  • Anhydrous 1,2-Dichloroethane (DCE) (3.0 mL)

  • 10 mL microwave-transparent glass vial with Teflon-lined crimp cap

Protocol
  • Reagent Assembly: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add 3-ethoxybenzaldehyde and (4-methoxyphenyl)methanamine.

  • Solvation and Catalysis: Inject 3.0 mL of anhydrous DCE into the vial. Add the glacial acetic acid.

    • Scientific Insight: The slight excess of amine (1.05 eq) ensures complete consumption of the aldehyde. The acetic acid serves a dual purpose: it acts as a Brønsted acid catalyst to protonate the hemiaminal hydroxyl group (facilitating dehydration to the imine) and slightly increases the polarity of the medium for better microwave coupling.

  • Hydride Introduction: Portion-wise, add STAB to the stirring solution.

    • Scientific Insight: STAB is moisture-sensitive. Add it quickly but carefully, as mild hydrogen gas evolution may occur if trace moisture is present. The suspension will become cloudy.

  • Microwave Irradiation: Seal the vial securely with a Teflon-lined crimp cap. Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Irradiate the mixture at 100 °C for 10 minutes using dynamic power modulation (maximum 150 W) with high-speed magnetic stirring.

  • Cooling and Quenching: Allow the microwave reactor to cool the vial to room temperature using compressed air (typically takes 1–2 minutes). Carefully uncap the vial and quench the reaction by adding 2.0 mL of saturated aqueous NaHCO₃.

    • Self-Validation Check: Vigorous effervescence (CO₂ evolution) will occur as the NaHCO₃ neutralizes the acetic acid and decomposes any unreacted STAB. Wait until gas evolution completely ceases.

  • Extraction: Transfer the biphasic mixture to a small separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude viscous oil via flash column chromatography on silica gel. Use a gradient of Hexanes/Ethyl Acetate (starting at 8:2 to 1:1) containing 1% Triethylamine (Et₃N) .

    • Scientific Insight: The addition of 1% Et₃N to the eluent is critical. It neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine product from "tailing" or irreversibly binding to the column.

Analytical Characterization

To confirm the successful synthesis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, verify the isolated product against the following expected spectral parameters:

  • Appearance: Pale yellow to colorless viscous oil.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 272.16 .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.28 – 6.78 (m, 8H, Aromatic protons)

    • δ 4.02 (q, J = 7.0 Hz, 2H, -OCH₂ CH₃)

    • δ 3.80 (s, 3H, -OCH₃ )

    • δ 3.78 (s, 2H, Benzylic -CH₂ -NH-)

    • δ 3.75 (s, 2H, Benzylic -CH₂ -NH-)

    • δ 1.41 (t, J = 7.0 Hz, 3H, -OCH₂CH₃ )

    • δ 1.65 (br s, 1H, -NH -, exchanges with D₂O)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine (internal reference: Cpd-EMPM). This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in aqueous buffers for in vitro studies. As a lipophilic, weakly basic molecule, Cpd-EMPM presents specific handling requirements to ensure accurate and reproducible experimental results.

Physicochemical Properties Overview

A foundational understanding of Cpd-EMPM's properties is crucial for troubleshooting.

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight ~375.5 g/mol High molecular weight contributes to lower aqueous solubility.
LogP ~4.2Indicates high lipophilicity and preference for non-polar environments.
pKa (of secondary amine) ~8.5As a weak base, solubility is highly pH-dependent. The compound is more soluble at pH < pKa.[1][2]
Aqueous Solubility (pH 7.4) <1 µg/mLEssentially insoluble in neutral aqueous buffers without formulation aids.
Solubility in DMSO >50 mg/mLHighly soluble in organic solvents, making DMSO a suitable primary solvent for stock solutions.[3]
Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by our users.

Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, HBSS) at pH 7.4. Why is this happening and what can I do?

This phenomenon, often called "solvent shock" or "precipitation upon dilution," is the most frequent challenge with Cpd-EMPM.[4][5] It occurs because the compound, while highly soluble in 100% DMSO, crashes out when the solvent polarity abruptly changes upon dilution into a primarily aqueous environment where its intrinsic solubility is extremely low.[5]

Root Cause Analysis & Immediate Solutions:

  • Exceeding Maximum Solubility: Your final desired concentration likely exceeds the compound's solubility limit in the final buffer composition.[4] At pH 7.4, this limit is very low.

  • Rapid Solvent Change: Adding a small volume of DMSO stock directly into a large volume of buffer creates localized supersaturation, triggering immediate precipitation.[5]

Troubleshooting Workflow:

G cluster_start Start: Precipitation Observed cluster_check1 Initial Checks cluster_solutions Solution Pathways cluster_end Outcome start Precipitation upon dilution from DMSO stock into buffer check_stock Inspect DMSO stock. Is it clear? start->check_stock check_conc Is final concentration > 5 µM? sol_lower_conc Strategy 1: Lower Final Concentration Attempt experiment at ≤ 1 µM. check_conc->sol_lower_conc Yes sol_ph Strategy 2: pH Adjustment Use a buffer with pH 5.0-6.0. (Verify experimental tolerance) check_conc->sol_ph No check_stock->check_conc Yes, stock is clear sol_fresh_stock Prepare fresh DMSO stock. Ensure complete dissolution. check_stock->sol_fresh_stock No, precipitate in stock end_success Solution Clear: Proceed with Experiment sol_lower_conc->end_success sol_cosolvent Strategy 3: Co-Solvent/Excipient Incorporate Cyclodextrin or Tween®. sol_ph->sol_cosolvent pH change not possible sol_ph->end_success sol_cosolvent->end_success sol_fresh_stock->check_conc

Troubleshooting precipitation of Cpd-EMPM.
Q2: My experimental system is sensitive to pH and must be maintained at pH 7.2-7.4. How can I increase the solubility of Cpd-EMPM without lowering the pH?

This is a common constraint in cell-based assays. When pH modification is not an option, the use of solubilizing excipients is the recommended approach. Cyclodextrins are highly effective for this purpose.[6][7]

Mechanism of Action: Cyclodextrins Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate lipophilic molecules like Cpd-EMPM, forming a "host-guest" inclusion complex.[7][8] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest molecule without altering the bulk solution's pH.[6][9]

Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.

Protocol 1: Solubilization using HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4). Gentle warming (to 37°C) and vortexing can aid dissolution.

  • Prepare Cpd-EMPM Stock: Create a high-concentration stock of Cpd-EMPM in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Complexation Step:

    • Slowly add the Cpd-EMPM DMSO stock dropwise to the vortexing HP-β-CD solution. A 1:100 or greater dilution factor is recommended to minimize DMSO concentration.

    • For example, add 10 µL of 20 mM Cpd-EMPM stock to 990 µL of the HP-β-CD buffer solution to get a 200 µM intermediate solution.

  • Equilibration: Allow the mixture to rotate or shake at room temperature for at least 1 hour to ensure efficient complex formation.

  • Final Dilution: Use this 200 µM Cpd-EMPM/HP-β-CD complex solution for further serial dilutions into your final experimental medium.

Note: Always run a vehicle control containing the same final concentration of HP-β-CD and DMSO to account for any effects of the excipients themselves.

Q3: Can I use co-solvents like ethanol or PEG-400 in my final buffer?

Yes, co-solvents can be used, but with caution.[10][] Co-solvents work by reducing the overall polarity of the aqueous buffer, which can help keep hydrophobic compounds in solution.[10][12]

Co-SolventRecommended Final Conc.ProsCons
Ethanol ≤ 1% (v/v)Effective at increasing solubility.[]Can be toxic to cells at higher concentrations; potential for protein denaturation.
PEG-400 ≤ 2% (v/v)Generally low cell toxicity.[5]More viscous; may interfere with some protein-ligand binding assays.
DMSO ≤ 0.5% (v/v)Excellent primary solvent.[4]Can induce cellular differentiation or toxicity at >0.5%; may interfere with some enzyme kinetics.

Best Practice: The final concentration of any organic solvent should be kept as low as possible, typically below 1%, and a matching vehicle control is essential for valid results.

Q4: I noticed a precipitate in my frozen DMSO stock solution after thawing. Is it still usable?

No. A precipitate in the stock solution indicates that the compound has fallen out of solution, likely due to repeated freeze-thaw cycles or instability.[4] Using this stock will lead to inaccurate and non-reproducible concentrations in your experiments.

Preventative Measures:

  • Aliquot Stock Solutions: After initial preparation, divide the stock solution into small, single-use aliquots.[4] This minimizes the number of freeze-thaw cycles for the bulk of the compound.

  • Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed, low-retention tubes.

  • Visual Inspection: Always visually inspect a thawed aliquot for clarity before use.[4] If crystals or precipitate are visible, do not use it. Attempting to re-dissolve by warming may not be fully effective and is not recommended. Prepare a fresh stock solution.[4]

Experimental Protocols
Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a primary stock solution.[13]

  • Calculation: Determine the mass of Cpd-EMPM needed.

    • Mass (mg) = 10 mmol/L * 0.001 L * 375.5 g/mol * 1000 mg/g = 3.755 mg (for 1 mL)

  • Weighing: Accurately weigh the calculated mass of Cpd-EMPM powder using a calibrated analytical balance.

  • Solubilization: Transfer the powder to a sterile, appropriate-sized vial (e.g., 1.5 mL microfuge tube). Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Dissolution: Vortex the vial vigorously for 2-3 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[13]

  • Verification: Visually confirm that the solution is clear and free of any particulates.

  • Storage: Label the vial clearly and prepare single-use aliquots for storage at -20°C.[4][13]

G cluster_workflow Stock Solution Workflow A Calculate Mass B Weigh Compound A->B C Add DMSO B->C D Vortex / Sonicate C->D E Visually Inspect for Clarity D->E F Aliquot & Store at -20°C E->F

Workflow for Cpd-EMPM stock preparation.
Protocol 3: Determining pH-Dependent Solubility Profile

Understanding the relationship between pH and solubility is key to optimizing experimental conditions.[14]

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.

  • Supersaturation: Add an excess amount of solid Cpd-EMPM powder to an aliquot of each buffer in a microcentrifuge tube. The goal is to have undissolved solid remaining.

  • Equilibration: Seal the tubes and rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium solubility.

  • Separation: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet all undissolved solid.

  • Sampling & Analysis: Carefully collect the supernatant. Quantify the concentration of dissolved Cpd-EMPM using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (µg/mL) against the corresponding buffer pH to generate a solubility curve. This curve will visually demonstrate the increased solubility at lower pH values, as predicted by the Henderson-Hasselbalch relationship for a weak base.[1][14]


References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available at: [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Center for Biotechnology Information. Available at: [Link]

  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. ACS Publications. Available at: [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: [Link]

  • Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Available at: [Link]

  • PH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]

  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis Online. Available at: [Link]

  • Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Solubility of (3-methoxyphenyl)methanamine. Solubility of Things. Available at: [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. Available at: [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]

  • What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

Sources

Technical Support Center: Optimization of Ethoxybenzaldehyde Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-ETH-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Minimizing Side Reactions in Ethoxybenzaldehyde Substrates

Executive Summary

You are encountering selectivity issues during the reductive amination of ethoxybenzaldehydes. Unlike simple benzaldehydes, the ethoxy substituent (an electron-donating group, EDG) significantly alters the electrophilicity of the carbonyl carbon. This deactivation slows imine formation, creating a kinetic window where the reducing agent attacks the aldehyde directly (forming alcohol) or where the product amine reacts further (over-alkylation).

This guide provides a self-validating troubleshooting framework to eliminate these side reactions.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify the specific failure mode.

DiagnosticWorkflow Start Identify Major Impurity Alcohol Benzyl Alcohol (Direct Reduction) Start->Alcohol Tertiary Tertiary Amine (Over-Alkylation) Start->Tertiary NoRxn Low Conversion (Stalled) Start->NoRxn Q_Imine Was Imine pre-formed? Alcohol->Q_Imine Q_Reagent Which Reducing Agent? Tertiary->Q_Reagent Sol_Sieves Add 4Å Sieves + Acid Catalyst NoRxn->Sol_Sieves Sol_STAB Switch to STAB (Method A) Q_Imine->Sol_STAB Yes, but failed Sol_Ti Use Ti(OiPr)4 (Method B) Q_Imine->Sol_Ti No (One-pot) Q_Reagent->Sol_STAB NaBH3CN / NaBH4 Q_Reagent->Sol_Ti Already using STAB

Figure 1: Decision matrix for troubleshooting reductive amination side products.

Part 2: Troubleshooting & FAQs
Issue 1: The "Direct Reduction" Problem

User Question: "I am seeing 30-40% ethoxybenzyl alcohol in my crude NMR. Why is the aldehyde reducing before it reacts with the amine?"

Technical Analysis: The ethoxy group is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic . Consequently, the rate of imine formation (


) is slower than that of unsubstituted benzaldehyde. If you add the reducing agent immediately, the rate of aldehyde reduction (

) competes with imine formation.

Reaction Pathway Competition:

ReactionPathways Substrate Ethoxybenzaldehyde Imine Imine Intermediate Substrate->Imine + Amine (Slow due to EDG) Alcohol Alcohol Impurity (Dead End) Substrate->Alcohol Direct Reduction (Fast if reductant present) Product Target Amine Imine->Product + Hydride

Figure 2: Kinetic competition between productive imine formation and parasitic aldehyde reduction.

Corrective Action:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB). It is sterically bulky and electron-deficient, making it negligible at reducing aldehydes but highly active toward imines [1].

  • Force Equilibrium: If using

    
     or 
    
    
    
    , you must pre-stir the aldehyde and amine for 2-4 hours (or use a Dean-Stark trap) before adding the hydride.
  • Lewis Acid Activation: For sterically hindered substrates (e.g., 2-ethoxybenzaldehyde), add Titanium(IV) isopropoxide (

    
    ). This acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation [2].
    
Issue 2: The "Over-Alkylation" Trap

User Question: "I am trying to make a secondary amine, but I keep getting the tertiary amine (dialkylated product)."

Technical Analysis: The product (a secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the newly added benzyl group. As the reaction proceeds, the product competes for the remaining aldehyde.

Corrective Action:

  • Stoichiometry: Use a slight excess of the amine (1.2 - 1.5 equiv), not the aldehyde.

  • Solvent Choice: Switch to 1,2-Dichloroethane (DCE) or THF.[1][2] Avoid Methanol if using STAB, as methanol can solvolyze the acetoxy groups, increasing the reducing power and reducing selectivity.

  • Stepwise Protocol: Do not use "one-pot" mix-and-go. Allow the imine to form completely before adding the reducing agent.

Part 3: Validated Protocols
Method A: The Industry Standard (STAB)

Best for: General synthesis, minimizing alcohol formation, mild conditions.

Reagents:

  • Ethoxybenzaldehyde (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Acetic Acid (1.0 equiv)[3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step:

  • Dissolution: In a dry flask under

    
    , dissolve aldehyde and amine in DCE.
    
  • Catalysis: Add Acetic Acid. Note: This protonates the imine, facilitating reduction, without neutralizing the STAB.

  • Equilibration: Stir for 30-60 minutes at Room Temperature (RT).

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of acetic acid/hydrogen).

  • Monitoring: Stir at RT for 2-16 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
Method B: The "Titanium" Method (For Difficult Substrates)

Best for: Sterically hindered aldehydes (e.g., 2-ethoxybenzaldehyde) or weakly nucleophilic amines.

Reagents:

  • Ethoxybenzaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.25 equiv)
    
  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol (or neat)[4]

Step-by-Step:

  • Complexation: Combine amine, aldehyde, and

    
     in a flask.
    
  • Imine Formation: Stir at RT for 1-2 hours. The mixture may become viscous. Mechanism: Ti coordinates to oxygen, activating the carbonyl and trapping released water.

  • Dilution: Dilute with absolute ethanol (if run neat).

  • Reduction: Add

    
     carefully (exothermic).
    
  • Workup (Critical): Quench with 2M NaOH or water. A white precipitate (

    
    ) will form. Filter this solid through Celite before extraction. Failure to filter results in terrible emulsions.
    
Part 4: Data & Comparison
FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (STAB)
Selectivity Poor (Reduces aldehydes fast)Good (pH dependent)Excellent (Reduces imines only)
Toxicity LowHigh (Cyanide risk)Low
Solvent MeOH/EtOHMeOH (pH ~6)DCE/THF (Aprotic preferred)
Water Tolerance HighModerateLow (Decomposes)
Rec. for Ethoxy Not RecommendedAcceptableHighly Recommended
References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[4][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine is a novel organic molecule with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), establishing the purity of this compound is a critical step in ensuring its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds, making it an ideal choice for this molecule.

This guide provides a comprehensive overview of the validation of a reversed-phase HPLC (RP-HPLC) method for the purity analysis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine. It delves into the scientific rationale behind the selection of validation parameters, offers a detailed experimental protocol, and presents a comparative analysis with other relevant analytical techniques. The methodologies and validation criteria described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[1][2][3]

The Crucial Role of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] For purity analysis, this means the method must be able to accurately and reliably quantify the main compound and separate it from any potential impurities, such as starting materials, by-products, or degradation products. A validated method provides assurance of the reliability of analytical data.[4][5]

A Validated RP-HPLC Method for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Due to the absence of a standardized pharmacopoeial method for this novel compound, a new analytical procedure must be developed and validated. Based on the chemical structure of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, which contains both polar (amine) and non-polar (benzyl, phenyl) moieties, a reversed-phase HPLC method is highly suitable.

Hypothetical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 mm x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

The acidic mobile phase is chosen to ensure the protonation of the secondary amine, leading to sharper peaks and better chromatographic performance. A gradient elution is selected to ensure the elution of any potential impurities with a wide range of polarities.

HPLC Method Validation Protocol

The validation of the HPLC method is performed according to ICH Q2(R2) guidelines and encompasses the following parameters:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]

Experimental Protocol:

  • Forced Degradation: The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis: The stressed samples are analyzed by the proposed HPLC method.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the main component in the presence of any degradation products.

Acceptance Criteria:

  • The main peak should be well-resolved from all other peaks (impurities and degradation products).

  • The peak purity index of the main peak in the stressed samples should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting peaks.

Linearity and Range

Linearity is the ability of the method to obtain test results which are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • A series of at least five standard solutions of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine are prepared over a concentration range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Each solution is injected in triplicate.

  • A calibration curve of peak area versus concentration is plotted.

Acceptance Criteria:

  • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

Experimental Protocol:

  • Accuracy is determined by the recovery of a known amount of analyte spiked into a placebo mixture.

  • Samples are prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • The percentage recovery is calculated.

Simulated Data for Accuracy:

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.399.4%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[6]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability experiment is repeated on a different day, by a different analyst, and on a different instrument.

Simulated Data for Precision:

ParameterRepeatabilityIntermediate Precision
Number of Replicates 66
Mean Peak Area 12543211258765
Standard Deviation 62717552
% RSD 0.50%0.60%

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The Detection Limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

Experimental Protocol:

  • DL and QL are typically determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Simulated Data for DL and QL:

ParameterValue
DL 0.1 µg/mL
QL 0.3 µg/mL

Acceptance Criteria:

  • The QL should be demonstrated to have acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Small, deliberate changes are made to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • The effect on system suitability parameters (e.g., retention time, tailing factor, resolution) is evaluated.

Acceptance Criteria:

  • The system suitability parameters should remain within the predefined limits for all varied conditions.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision DL_QL DL & QL Precision->DL_QL Robustness Robustness DL_QL->Robustness Implement Routine Purity Analysis Robustness->Implement Implement

Caption: Workflow for HPLC Method Validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and versatile technique, other methods can also be considered for purity analysis. The choice of technique often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.

TechniquePrincipleAdvantages for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamineDisadvantages
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and greater sensitivity.Higher initial instrument cost, more susceptible to clogging.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.[7]Excellent for identifying and quantifying volatile impurities.The target molecule may not be sufficiently volatile or thermally stable without derivatization.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations than HPLC, uses less organic solvent.Less commonly available instrumentation, method development can be more complex.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the absolute purity by comparing the integral of a specific analyte resonance with that of a certified internal standard.[7]Provides absolute purity without the need for a reference standard of the analyte.Lower sensitivity compared to chromatographic methods, potential for peak overlap in complex mixtures.[7]

Logical Flow of Purity Analysis

Purity_Analysis_Flow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting SamplePrep Prepare Sample and Standard Solutions SystemSuitability Perform System Suitability Test SamplePrep->SystemSuitability Analysis Analyze Samples by Validated HPLC Method SystemSuitability->Analysis If SST Passes DataProcessing Process Chromatographic Data Analysis->DataProcessing PurityCalculation Calculate % Purity DataProcessing->PurityCalculation Reporting Generate Certificate of Analysis PurityCalculation->Reporting

Caption: Logical Flow of Purity Analysis.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide provides a reliable and robust approach for the purity analysis of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment. While alternative techniques like UPLC and qNMR offer specific advantages, HPLC remains the workhorse for routine quality control due to its balance of performance, cost-effectiveness, and established presence in the pharmaceutical industry. For comprehensive impurity profiling, a combination of HPLC for routine purity testing and a hyphenated technique like LC-MS for the identification of unknown impurities would be the most effective strategy.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America. [Link]

  • How to determine the purity of newly synthesized organic compound?. ResearchGate. [Link]

  • Modern analytical techniques. Royal Society of Chemistry. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [Link]

  • Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. [Link]

Sources

Elemental analysis and characterization of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine (CAS: Non-standard/Novel) is a secondary amine building block belonging to the bis-benzylamine class. Structurally, it consists of a 3-ethoxybenzyl group and a 4-methoxybenzyl group linked by a secondary amine nitrogen.

This compound represents a critical "lipophilic switch" in medicinal chemistry—often used to modulate the LogP and metabolic stability of drug candidates targeting GPCRs or phosphodiesterases (e.g., PDE4 inhibitors like Apremilast analogs).

This guide provides a rigorous characterization protocol, moving beyond standard LC-MS verification to "publishable" structural confirmation. It compares this molecule against standard analogs and evaluates analytical methods for determining its absolute purity.

Structural Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name N-(3-Ethoxybenzyl)-1-(4-methoxyphenyl)methanamine
Molecular Formula C₁₇H₂₁NO₂
Molecular Weight 271.36 g/mol (Free Base)
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl Salt)
Solubility Soluble in DCM, MeOH, DMSO; Insoluble in water (unless protonated)
Synthesis & Purification Workflow

The following diagram illustrates the standard reductive amination pathway and the critical purification checkpoints required to remove primary amine impurities.

SynthesisWorkflow Start Start: 3-Ethoxybenzaldehyde + 4-Methoxybenzylamine Reaction Reductive Amination (NaBH4 / MeOH) Start->Reaction Imine formation Workup Acid/Base Extraction (Remove unreacted aldehyde) Reaction->Workup Reduction Crude Crude Secondary Amine Workup->Crude Salt Salt Formation (HCl in Dioxane) Crude->Salt Precipitation Final Pure Product (>99% HPLC) Salt->Final Recrystallization

Elemental Analysis (The Gold Standard)

While Mass Spectrometry (MS) confirms the molecular weight, it cannot distinguish between a free base, a salt form, or a solvate. Elemental Analysis (CHN) is the only method to definitively validate the salt stoichiometry and solvation state.

Theoretical vs. Experimental Values

For the Hydrochloride Salt (C₁₇H₂₂ClNO₂) vs. Free Base :

ElementTheoretical (Free Base)Theoretical (HCl Salt)Acceptable Tolerance
Carbon (C) 75.25%66.33%± 0.4%
Hydrogen (H) 7.80%7.20%± 0.4%
Nitrogen (N) 5.16%4.55%± 0.4%

Experimental Protocol:

  • Drying: Sample must be dried under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trapped DCM or Methanol.

  • Combustion: Flash combustion at 1800°C.

  • Interpretation:

    • Scenario A: C% is 1-2% lower than theoretical. Diagnosis: Trapped solvent (likely non-stoichiometric).

    • Scenario B: N% is correct, but C% is high. Diagnosis: Presence of unreacted starting material (e.g., 4-methoxybenzylamine).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule requires careful assignment. The two benzyl rings are distinct (3-substituted vs. 4-substituted).

¹H NMR (400 MHz, CDCl₃) Prediction:

Shift (δ)MultiplicityIntegrationAssignmentCritical Diagnostic Note
1.41 Triplet (t)3H-OCH₂CH₃ Confirms Ethoxy group presence.
3.75 Singlet (s)2HAr-CH₂ -NHBenzylic methylene (Ring A).
3.78 Singlet (s)2HNH-CH₂ -ArBenzylic methylene (Ring B).
3.80 Singlet (s)3H-OCH₃ Methoxy singlet (distinct from ethoxy).
4.05 Quartet (q)2H-OCH₂ CH₃Coupled to triplet at 1.41 ppm.
6.8 - 7.3 Multiplet8HAromaticOverlapping regions; requires 2D COSY to resolve.

Key Differentiator: The methylene protons between the amine and the rings often appear as two distinct singlets. If they merge into one broad peak, it indicates rapid exchange or salt formation; adding D₂O will sharpen them or cause a shift.

B. Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Parent Ion: [M+H]⁺ = 272.16 m/z.

  • Fragmentation Pattern:

    • m/z 121: 4-methoxybenzyl cation (Tropylium ion derivative).

    • m/z 135: 3-ethoxybenzyl cation.

    • Observation: The ratio of m/z 121 to 135 indicates the stability of the respective carbocations.

Comparative Performance Guide

This section compares the target molecule against its structural alternatives and compares analytical methods for its validation.

Comparison 1: Structural Alternatives (Lipophilicity & Stability)
CompoundStructureLogP (Calc)Application Context
Target Molecule 3-Ethoxy / 4-Methoxy~4.0 High CNS penetration; enhanced metabolic stability vs methoxy.
Analog A 3,4-Dimethoxy~3.5Standard intermediate; faster metabolic clearance (O-demethylation).[1]
Analog B Unsubstituted Benzyl~3.1Baseline control; lower potency in hydrophobic pockets.
Comparison 2: Analytical Method Performance

Why is standard LC-MS not enough?

FeatureMethod A: LC-MS + ¹H NMRMethod B: qNMR + Elemental AnalysisRecommendation
Identity ExcellentExcellentMethod A is sufficient for screening.
Purity (Organic) Good (UV detection)Excellent (Proton counting)Method B required for biological assays.
Salt Stoichiometry Fails (Cannot see counterions)Excellent (EA confirms %Cl)Method B is mandatory for solid-state stability.
Solvent Content Fails (Solvents often invisible in UV)Excellent (EA detects C/H ratio shifts)Method B prevents weighing errors in potency assays.

Experimental Protocol: Self-Validating Purity Check

To ensure the material is ready for biological screening, follow this "qNMR" (Quantitative NMR) protocol:

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (high purity).

  • Solvent: DMSO-d₆ (prevents aggregation common in CDCl₃).

  • Delay Time (d1): Set to 60 seconds (ensure full relaxation of aromatic protons).

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons.

Pass Criteria:

  • Purity > 98.0%.[2]

  • Residual Solvent (Methanol/DCM) < 0.5% by weight.

  • No unidentified peaks > 1% intensity in the aromatic region.

References

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014.
  • Gudasi, K. B., et al. "Synthesis and characterization of novel polyorganophosphazenes substituted with 4-methoxybenzylamine..."[2] Reactive and Functional Polymers, 66(10), 1149-1157, 2006. Link (Demonstrates characterization of the 4-methoxybenzylamine moiety).

  • Krystof, V., et al. "Synthesis and biological activity of 8-azapurine... analogues of myoseverin." European Journal of Medicinal Chemistry, 41(12), 1405-1411, 2006.[2] Link (Context for benzylamine biological activity).

  • PubChem Compound Summary. "3-Ethoxy-4-methoxyphenethylamine" (Structural Analog Reference). National Center for Biotechnology Information. Link.

Sources

Safety Operating Guide

Navigating the Uncharted: A Practical Guide to the Safe Handling of N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a daily reality. With innovation comes the inherent responsibility of ensuring a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar compounds and adhering to established laboratory safety principles, we can build a robust framework for its safe utilization.

Our approach is grounded in the core tenets of laboratory safety: understanding the potential hazards, implementing appropriate control measures, and being prepared for unforeseen events. This document will serve as your trusted resource for mitigating risks and ensuring the integrity of your research.

Inferred Hazard Assessment: A Proactive Approach to Safety

In the absence of a specific Safety Data Sheet (SDS) for N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, a thorough hazard assessment has been conducted based on its structural motifs—a substituted secondary amine with ethoxy and methoxybenzyl groups. Structurally related compounds, such as methoxyphenamine hydrochloride, 3-methoxybenzylamine, and 4-methoxybenzylamine, often exhibit properties that warrant careful handling.[1][2] Based on these analogs, it is prudent to assume that N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[2][3][4]

Therefore, all handling of this compound should be performed with the assumption that it is a hazardous substance, and appropriate precautions must be taken to minimize exposure.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE).[6][7] The following table outlines the recommended PPE for handling N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, based on guidelines for similar chemical classes.

Body PartRecommended PPESpecifications and Rationale
Respiratory NIOSH-approved N95 or higher-rated respiratorTo protect against the inhalation of fine dust particles or aerosols. In instances of poor ventilation or the potential for aerosolization, a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, may be necessary.[5][8]
Hands Chemical-resistant gloves (Nitrile, double-gloved)To prevent skin contact. Nitrile gloves provide good resistance to a wide range of chemicals. Double gloving offers an additional layer of protection. Gloves should be inspected before each use and changed frequently, especially if they become contaminated.[5]
Eyes Chemical safety goggles or a face shieldTo protect the eyes from splashes and airborne particles. Standard safety glasses do not provide adequate protection.[9]
Body Laboratory coatTo protect skin and personal clothing from contamination.[10]
Feet Closed-toe shoesTo protect the feet from spills and falling objects.[5]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling N-(3-Ethoxybenzyl) (4-methoxyphenyl)methanamine fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing or generating dust/aerosol? fume_hood->weighing Yes base_ppe Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-toe Shoes fume_hood->base_ppe No (Solution Handling) weighing->base_ppe No enhanced_ppe Enhanced PPE: - Standard PPE - N95 Respirator - Face Shield - Double Gloves weighing->enhanced_ppe Yes end Proceed with Caution base_ppe->end enhanced_ppe->end

Caption: PPE selection workflow for handling the target compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing risk.[11][12] All manipulations involving N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine should be conducted within a certified chemical fume hood to control for potential inhalation exposure.[13]

Preparation
  • Designated Area: All handling of the compound should occur in a designated area within a certified chemical fume hood.[5]

  • Emergency Equipment: Before starting, verify that an appropriate chemical spill kit is readily accessible.[6] Confirm that the eyewash station and safety shower are unobstructed and operational.[1]

  • Don PPE: Put on all required PPE as detailed in the table above.[2]

Weighing and Transfer
  • Solid Handling: Handle the compound as a solid, taking care to avoid the generation of dust.[5]

  • Controlled Weighing: Use a microbalance or an analytical balance with a draft shield inside the fume hood for weighing.[5]

  • Careful Transfer: Use a spatula or other suitable tool to carefully transfer the chemical to a new container or reaction vessel.[5]

In Case of a Spill
  • Minor Spill (within the fume hood):

    • Alert colleagues in the immediate vicinity.

    • Use absorbent pads from a chemical spill kit to contain and clean up the spill.

    • Place all contaminated materials in a sealed and clearly labeled hazardous waste container.

    • Decontaminate the affected area with an appropriate solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.[5]

  • Major Spill (outside the fume hood):

    • Immediately evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area until it has been deemed safe by trained personnel.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also a crucial aspect of laboratory safety and environmental protection.[14]

  • Waste Collection: All waste materials contaminated with N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, including disposable labware, gloves, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and an indication of the associated hazards.[12]

  • Disposal Protocol: Dispose of the hazardous waste through your institution's established hazardous waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS department.

By implementing these safety and logistical measures, researchers can confidently work with N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine, fostering a culture of safety and scientific excellence.

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. Retrieved from [Link]

  • Chemicals and Hazardous Materials. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG. Retrieved from [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved from [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications. Retrieved from [Link]

  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Benzene Policy. (2021, August 17). BP. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine
Reactant of Route 2
Reactant of Route 2
N-(3-Ethoxybenzyl)(4-methoxyphenyl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.